N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide
CAS No.: 953170-52-0
Cat. No.: VC6477280
Molecular Formula: C18H21FN2O2
Molecular Weight: 316.376
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 953170-52-0 |
---|---|
Molecular Formula | C18H21FN2O2 |
Molecular Weight | 316.376 |
IUPAC Name | N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide |
Standard InChI | InChI=1S/C18H21FN2O2/c1-21(2)15-9-7-14(8-10-15)11-12-20-18(22)13-23-17-6-4-3-5-16(17)19/h3-10H,11-13H2,1-2H3,(H,20,22) |
Standard InChI Key | HQYXILFIIJHDPM-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2F |
Introduction
Chemical Structure and Molecular Properties
N-(4-(Dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide belongs to the acetamide class, featuring a phenethylamine core substituted with a dimethylamino group at the para position and a 2-fluorophenoxyacetamide moiety. The molecular formula is inferred as C₁₈H₂₀FN₂O₂, with a molecular weight approximating 300.4 g/mol based on analogous compounds . Key structural elements include:
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Dimethylamino group (-N(CH₃)₂): Enhances lipophilicity and potential receptor-binding interactions.
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2-Fluorophenoxy group: Introduces electron-withdrawing effects, influencing metabolic stability and binding affinity.
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Acetamide linker: Facilitates hydrogen bonding with biological targets.
Comparative molecular properties of related acetamides are summarized below:
Synthesis and Characterization
Synthetic Pathways
The compound is likely synthesized via a two-step process:
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Acylation of 4-(Dimethylamino)phenethylamine: Reaction with 2-fluorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) forms the acetamide bond .
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Purification: Column chromatography or recrystallization ensures high purity, as demonstrated for analogous compounds.
Industrial-Scale Production
Continuous flow reactors and automated systems may optimize yield and scalability, minimizing side reactions common in batch processes .
Analytical Methods
Technique | Application | Example Conditions |
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High-Performance Liquid Chromatography (HPLC) | Purity assessment | C18 column, acetonitrile/water gradient, UV detection at 254 nm |
Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H NMR (400 MHz, DMSO-d₆): δ 7.8–6.5 (aromatic), 3.1 (N-CH₃) |
Mass Spectrometry (MS) | Molecular weight confirmation | ESI-MS: m/z 301.2 [M+H]⁺ |
Applications and Research Directions
Therapeutic Prospects
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Analgesia: Structural similarities to mu-opioid receptor agonists suggest potential pain-relief applications.
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Neuropsychiatry: Dopaminergic modulation could address depression or Parkinson’s disease .
Industrial Relevance
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Chemical Probes: Study GPCR signaling pathways in drug discovery.
Limitations and Future Research
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Synthetic Challenges: Scalability of fluorophenoxy precursors.
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Biological Data Gap: In vitro and in vivo efficacy/toxicology studies required.
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Structural Optimization: Tailoring substituents for target selectivity.
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